

Spectroscopic Comparison: (2-Bromoethyl)cyclohexane and its Substitution Product, 2-Cyclohexylethanol

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

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This guide provides a detailed spectroscopic comparison of the starting material, **(2-Bromoethyl)cyclohexane**, and its corresponding substitution product, 2-Cyclohexylethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide offers a clear, data-driven analysis of the transformation, utilizing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-Bromoethyl)cyclohexane** and 2-Cyclohexylethanol, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	(2-Bromoethyl)cyclohexane	2-Cyclohexylethanol	Interpretation
O-H Stretch	Absent	~3350 cm ⁻¹ (broad)	Appearance of a broad O-H stretch is a clear indicator of the alcohol functional group in the product.
C-H Stretch (sp ³)	~2850-2930 cm ⁻¹	~2850-2930 cm ⁻¹	Present in both starting material and product, characteristic of the cyclohexane and ethyl moieties.
C-Br Stretch	~650 cm ⁻¹	Absent	Disappearance of the C-Br stretch confirms the substitution of the bromine atom.
C-O Stretch	Absent	~1050 cm ⁻¹	Appearance of the C-O stretch is another key indicator of the formation of the alcohol.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment	(2-Bromoethyl)cyclohexane (in CDCl_3)	2-Cyclohexylethanol (in CDCl_3)	Interpretation
$-\text{CH}_2\text{-Br}$	~3.4 ppm (t)	Absent	The downfield triplet corresponding to the protons adjacent to the bromine disappears.
$-\text{CH}_2\text{-OH}$	Absent	~3.7 ppm (t)	A new downfield triplet appears, corresponding to the protons adjacent to the newly formed hydroxyl group.
Cyclohexyl Protons	~0.9-1.8 ppm (m)	~0.9-1.8 ppm (m)	The complex multiplet for the cyclohexane ring protons remains in a similar region for both compounds.
$-\text{CH}_2\text{-}$ adjacent to ring	~1.8 ppm (q)	~1.5 ppm (q)	A slight upfield shift is observed for the methylene protons adjacent to the cyclohexane ring after substitution.
$-\text{OH}$	Absent	~1.5-2.5 ppm (s, broad)	A broad singlet, which is exchangeable with D_2O , appears for the hydroxyl proton.

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment	(2-Bromoethyl)cyclohexane (in CDCl_3)	2-Cyclohexylethanol (in CDCl_3)	Interpretation
$-\text{CH}_2\text{-Br}$	~34 ppm	Absent	The signal for the carbon bonded to bromine is no longer present.
$-\text{CH}_2\text{-OH}$	Absent	~61 ppm	A new signal appears in the downfield region, characteristic of a carbon bonded to an oxygen atom.
Cyclohexyl Carbons	~26-38 ppm	~26-40 ppm	The signals for the cyclohexane ring carbons are present in both spectra with minor shifts.
$-\text{CH}_2$ - adjacent to ring	~40 ppm	~38 ppm	A slight upfield shift is observed for the methylene carbon adjacent to the cyclohexane ring.

Table 4: Mass Spectrometry (MS) Data

Ion	(2-Bromoethyl)cyclohexane	2-Cyclohexylethanol	Interpretation
Molecular Ion $[M]^+$	m/z 190/192 (1:1 ratio)	m/z 128	The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br) is observed in the starting material but is absent in the product. The molecular ion of the product corresponds to the molecular weight of 2-cyclohexylethanol.
$[\text{M}-\text{H}_2\text{O}]^+$	Absent	m/z 110	A common fragmentation for alcohols, the loss of a water molecule, is observed in the product's mass spectrum.
$[\text{C}_6\text{H}_{11}]^+$	m/z 83	m/z 83	The cyclohexyl cation fragment is a major peak in both spectra.
$[\text{C}_6\text{H}_{10}]^+$	m/z 82	m/z 82	Fragmentation of the cyclohexane ring is observed in both compounds.

Experimental Protocol: Synthesis of 2-Cyclohexylethanol

This protocol outlines the synthesis of 2-Cyclohexylethanol from **(2-Bromoethyl)cyclohexane** via a nucleophilic substitution reaction (SN2).

Materials:

- **(2-Bromoethyl)cyclohexane**
- Sodium hydroxide (NaOH)
- Water
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator

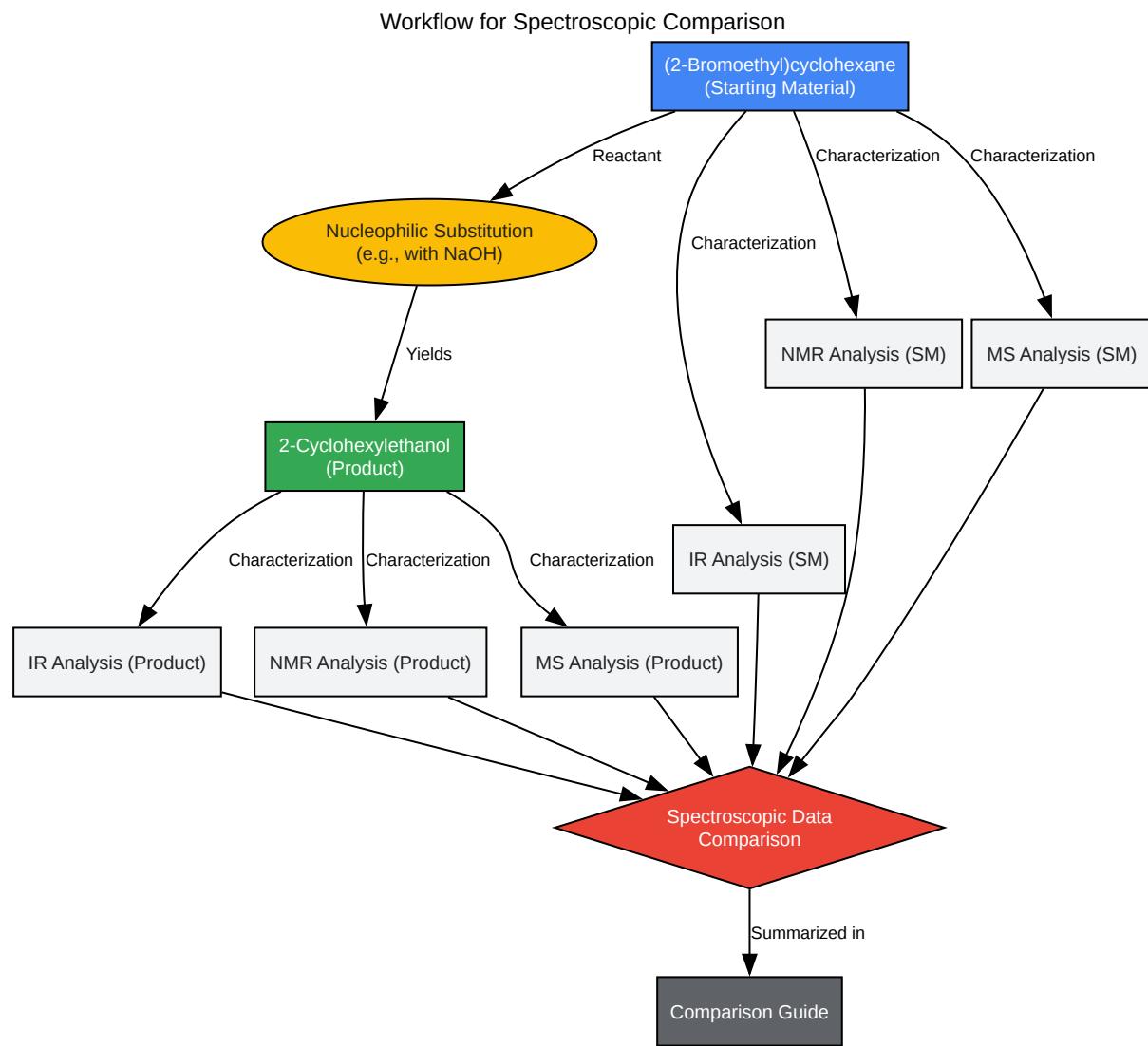
Procedure:

- In a 100 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 20 mL of water.
- To this solution, add 20 mL of ethanol.
- Add 9.55 g (0.05 mol) of **(2-Bromoethyl)cyclohexane** to the flask.
- Attach a reflux condenser and heat the mixture to reflux for 2 hours with stirring.

- After reflux, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.
- Shake the funnel and allow the layers to separate.
- Remove the aqueous layer and wash the organic layer with 2 x 20 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the diethyl ether using a rotary evaporator.
- The resulting liquid is crude 2-cyclohexylethanol. Further purification can be achieved by distillation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and the synthesized product.

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Caption: Workflow of Spectroscopic Analysis.

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